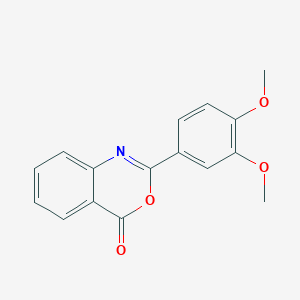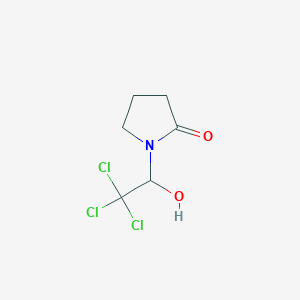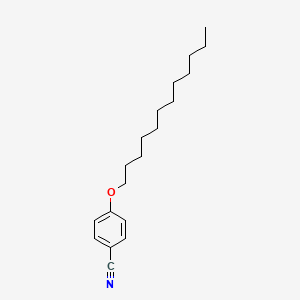![molecular formula C35H41Cl3N2O3 B11709447 1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et le recyclage des solvants et des réactifs.
Analyse Des Réactions Chimiques
Types de réactions
1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou réduire les doubles liaisons.
Substitution : Les réactions de substitution nucléophile et électrophile peuvent être utilisées pour remplacer des atomes ou des groupes spécifiques au sein de la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH doivent être soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution pourraient introduire de nouveaux groupes fonctionnels ou remplacer ceux qui existent déjà.
Applications de recherche scientifique
Chimie : En tant que molécule organique complexe, elle peut être utilisée dans des études sur les mécanismes de réaction, la synthèse de nouveaux composés et le développement de nouveaux matériaux.
Biologie : La structure du composé suggère une activité biologique potentielle, ce qui en fait un candidat pour des études sur l’inhibition enzymatique, la liaison aux récepteurs et les effets cellulaires.
Médecine : Son activité biologique potentielle en fait également un candidat pour le développement de médicaments, en particulier dans des domaines tels que la recherche anti-inflammatoire, anticancéreuse et antimicrobienne.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux, revêtements et autres applications industrielles.
Applications De Recherche Scientifique
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of new compounds, and development of new materials.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.
Medicine: Its potential biological activity also makes it a candidate for drug development, particularly in areas such as anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound could be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
Le mécanisme par lequel 1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide exerce ses effets dépend de ses interactions spécifiques avec les cibles moléculaires. Il pourrait s’agir de se lier à des enzymes ou à des récepteurs, de modifier les voies de signalisation cellulaire ou d’affecter l’expression des gènes. Des études détaillées seraient nécessaires pour élucider les mécanismes exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à 1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide comprennent d’autres dérivés du cyclohexane avec des substituants similaires, tels que :
- 1-{benzyl[2-(2,4-dichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide
- 1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,4-diméthylphényl)cyclohexanecarboxamide
Unicité
L’unicité de 1-{benzyl[2-(2,4,5-trichlorophénoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-diméthylphényl)cyclohexanecarboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques
Propriétés
Formule moléculaire |
C35H41Cl3N2O3 |
|---|---|
Poids moléculaire |
644.1 g/mol |
Nom IUPAC |
1-[benzyl-[2-(2,4,5-trichlorophenoxy)propanoyl]amino]-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C35H41Cl3N2O3/c1-22-11-10-12-23(2)31(22)39-33(42)35(17-15-26(16-18-35)34(4,5)6)40(21-25-13-8-7-9-14-25)32(41)24(3)43-30-20-28(37)27(36)19-29(30)38/h7-14,19-20,24,26H,15-18,21H2,1-6H3,(H,39,42) |
Clé InChI |
OPNRLMWZFIQXIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCC(CC2)C(C)(C)C)N(CC3=CC=CC=C3)C(=O)C(C)OC4=CC(=C(C=C4Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)


![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)
